molecular formula C10H17NO3 B1388843 (R)-3-(Boc-amino)cyclopentanone CAS No. 225641-86-1

(R)-3-(Boc-amino)cyclopentanone

Cat. No.: B1388843
CAS No.: 225641-86-1
M. Wt: 199.25 g/mol
InChI Key: CLOXAWYNXXEWBT-SSDOTTSWSA-N
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Description

®-3-(Boc-amino)cyclopentanone is a compound that features a cyclopentanone ring with an amino group protected by a tert-butyloxycarbonyl (Boc) group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the synthesis of peptides and other complex molecules.

Mechanism of Action

Target of Action

The primary target of ®-3-(Boc-amino)cyclopentanone is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .

Mode of Action

The compound acts by converting the amino group into a carbamate . This is achieved through the formation of a tert-butyloxycarbonyl (t-Boc or simply Boc) derivative . The Boc group is more stable due to the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound is involved in the anti-Mannich reactions of carbonyl compounds with N-carbamoyl imines . These reactions are catalyzed by pyrrolidine-based organocatalysts . The compound also plays a role in the deprotection of amines , a common reaction in pharmaceutical research and development .

Pharmacokinetics

The pharmacokinetics of ®-3-(Boc-amino)cyclopentanone are influenced by its chemical structure and the reaction conditions . The use of a catalyst can lower the required reaction temperature . Furthermore, the compound’s ADME properties and bioavailability are affected by the ionic liquid used in the deprotection process .

Result of Action

The result of the compound’s action is the formation of a variety of aromatic and aliphatic amines . The compound also allows for the extraction of water-soluble polar organic molecules using ionic liquids .

Action Environment

The action, efficacy, and stability of ®-3-(Boc-amino)cyclopentanone are influenced by various environmental factors. Additionally, the reaction temperature and the type of ionic liquid used can also affect the compound’s action .

Biochemical Analysis

Biochemical Properties

®-3-(Boc-amino)cyclopentanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, ®-3-(Boc-amino)cyclopentanone can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical transformations .

Molecular Mechanism

At the molecular level, ®-3-(Boc-amino)cyclopentanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, ®-3-(Boc-amino)cyclopentanone can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-(Boc-amino)cyclopentanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-(Boc-amino)cyclopentanone remains stable under specific storage conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to ®-3-(Boc-amino)cyclopentanone in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of ®-3-(Boc-amino)cyclopentanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, ®-3-(Boc-amino)cyclopentanone can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic response without causing harm .

Metabolic Pathways

®-3-(Boc-amino)cyclopentanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the levels of specific metabolites within the cell, influencing overall metabolic flux. The compound’s involvement in metabolic pathways underscores its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, ®-3-(Boc-amino)cyclopentanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of ®-3-(Boc-amino)cyclopentanone are critical factors that influence its bioavailability and overall efficacy .

Subcellular Localization

The subcellular localization of ®-3-(Boc-amino)cyclopentanone plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that ®-3-(Boc-amino)cyclopentanone exerts its effects in the appropriate cellular context, thereby enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)cyclopentanone typically involves the protection of an amino group with a Boc group. The precursor, ®-3-amino-cyclopentanone, undergoes a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction conditions usually involve a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of ®-3-(Boc-amino)cyclopentanone can be scaled up using continuous flow reactors. This method enhances efficiency and productivity by allowing the reaction to be conducted in a low-boiling solvent, facilitating product separation .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Boc-amino)cyclopentanone is unique due to its specific structure, which combines a cyclopentanone ring with a Boc-protected amino group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXAWYNXXEWBT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666919
Record name tert-Butyl [(1R)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225641-86-1
Record name 1,1-Dimethylethyl N-[(1R)-3-oxocyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225641-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1R)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl(3-hydroxycyclopentyl)carbamate (800 mg, 3.98 mmol) and Dess-martin reagent (3.6 g, 8.15 mmol) in DCM (20 mL) was stirred at RT overnight. And then, the reaction was quenched by addition of sat. aqueous solution of NaHCO3 and sat. aqueous solution of Na2SO3. The resulting mixture was extracted with DCM (20 mL×3). The combined organic layers were dried over Na2SO4, and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford tert-butyl(3-oxocyclopentyl)carbamate as a white solid (730 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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